2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often requires the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the bromophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the dioxopyrrolidinyl group: This step involves the cyclization of a suitable precursor.
Final assembly: The final step involves the coupling of the various fragments to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with the trifluoromethyl group.
Uniqueness
What sets 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
5786-22-1 |
---|---|
Molecular Formula |
C23H13BrF3N3O2S |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H13BrF3N3O2S/c24-14-6-8-15(9-7-14)30-20(31)11-19(22(30)32)33-21-16(12-28)17(23(25,26)27)10-18(29-21)13-4-2-1-3-5-13/h1-10,19H,11H2 |
InChI Key |
CKTVGHSEPCZJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.